molecular formula C7H13ClO4S B2934786 (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride CAS No. 2413868-27-4

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride

Cat. No.: B2934786
CAS No.: 2413868-27-4
M. Wt: 228.69
InChI Key: IOZAAAGPAVCHCL-UHFFFAOYSA-N
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Description

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S. It is a derivative of dioxane, a heterocyclic organic compound. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is used as a reagent for introducing the methanesulfonyl group into organic molecules. This functional group is important in various chemical transformations and synthesis of complex molecules.

Biology and Medicine

In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It can also be used in the synthesis of pharmaceutical intermediates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful for creating polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 3,3-dimethyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate salts.

    Hydrolysis Product: The hydrolysis of this compound yields (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonic acid.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, making it an effective reagent for introducing sulfonyl groups into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacks the dioxane ring structure.

    Tosyl Chloride: Another sulfonyl chloride compound, often used in similar reactions but with a different aromatic ring structure.

Uniqueness

(3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its dioxane ring, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

(3,3-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-7(2)6(5-13(8,9)10)11-3-4-12-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZAAAGPAVCHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCO1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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